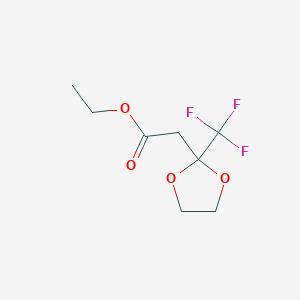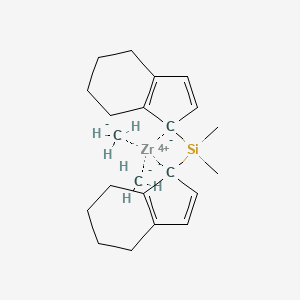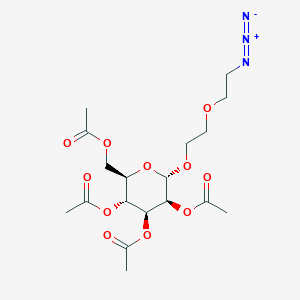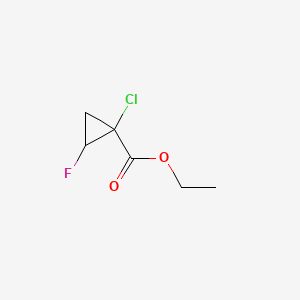
4-(4-Cyanophenyl)-3-fluorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Cyanophenyl)-3-fluorophenol, 95% (4-CN-3FP) is a synthetic compound used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 202.1 g/mol and a melting point of 62-64°C. 4-CN-3FP has a wide range of applications in the field of biochemistry and physiology, and is used in various laboratory experiments.
Wissenschaftliche Forschungsanwendungen
4-(4-Cyanophenyl)-3-fluorophenol, 95% is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of biologically active compounds, such as inhibitors of cyclooxygenase and inhibitors of 5-lipoxygenase. It has also been used in the synthesis of fluorescent probes for the detection of biological molecules, as well as in the synthesis of fluorescent dyes for the detection of proteins. Additionally, 4-(4-Cyanophenyl)-3-fluorophenol, 95% has been used in the synthesis of novel fluorescent probes for the detection of metal ions.
Wirkmechanismus
4-(4-Cyanophenyl)-3-fluorophenol, 95% is believed to act as a pro-oxidant, which means that it can increase the production of reactive oxygen species (ROS) in cells. This increase in ROS can lead to oxidative stress, which can cause damage to cellular components such as DNA and proteins. Additionally, 4-(4-Cyanophenyl)-3-fluorophenol, 95% has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and 5-lipoxygenase, which can lead to changes in cellular signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Cyanophenyl)-3-fluorophenol, 95% are still being studied. However, it has been shown to have a variety of effects on cells. For example, it has been shown to increase the production of ROS, which can lead to oxidative stress and damage to cellular components. Additionally, 4-(4-Cyanophenyl)-3-fluorophenol, 95% has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and 5-lipoxygenase, which can lead to changes in cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(4-Cyanophenyl)-3-fluorophenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is easy to synthesize. Additionally, it has a wide range of applications in the field of biochemistry and physiology. However, there are also some limitations to its use. For example, it can cause oxidative stress, which can lead to damage to cellular components. Additionally, its mechanism of action is still not fully understood, and its effects on cells are not completely understood.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4-(4-Cyanophenyl)-3-fluorophenol, 95% in scientific research. For example, further research could be conducted to better understand its mechanism of action and its effects on cells. Additionally, further research could be conducted to explore its potential applications in drug discovery and development. Additionally, further research could be conducted to explore its potential applications in the field of medical diagnostics. Finally, further research could be conducted to explore its potential applications in the field of biotechnology.
Synthesemethoden
4-(4-Cyanophenyl)-3-fluorophenol, 95% is synthesized by a two-step process. In the first step, 4-cyanophenol is reacted with 3-fluorobenzene in the presence of a base, such as sodium hydroxide, to yield 4-(4-cyanophenyl)-3-fluorophenol. In the second step, the product is purified by recrystallization using a suitable solvent.
Eigenschaften
IUPAC Name |
4-(2-fluoro-4-hydroxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-13-7-11(16)5-6-12(13)10-3-1-9(8-15)2-4-10/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQDLFMROAZEFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571797 |
Source


|
| Record name | 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Cyanophenyl)-3-fluorophenol | |
CAS RN |
119233-32-8 |
Source


|
| Record name | 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(2-(Trifluoromethyl)phenyl]methylene]aniline](/img/structure/B6291733.png)




![5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6291779.png)
![(5S)-Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine trihydrochloride](/img/structure/B6291786.png)

![Benzo[1,2-b:4,5-b']dithiophene-4,8-diyl bis(trifluoromethanesulfonate)](/img/structure/B6291797.png)
